molecular formula C13H20O4 B8508976 7-(3-Methoxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid CAS No. 52518-11-3

7-(3-Methoxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid

Cat. No. B8508976
CAS RN: 52518-11-3
M. Wt: 240.29 g/mol
InChI Key: QZCRXWLNVKNENY-UHFFFAOYSA-N
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Description

7-(3-Methoxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(3-Methoxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-Methoxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52518-11-3

Product Name

7-(3-Methoxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

7-(3-methoxy-5-oxocyclopenten-1-yl)heptanoic acid

InChI

InChI=1S/C13H20O4/c1-17-11-8-10(12(14)9-11)6-4-2-3-5-7-13(15)16/h8,11H,2-7,9H2,1H3,(H,15,16)

InChI Key

QZCRXWLNVKNENY-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)C(=C1)CCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 5.30 g. of crude 4-bromo-2-(6-carboxyhexyl)cyclopent-2-en-1-one (Example 8) in 85ml. of methanol at 0°-3° C. is added 4.40 g. (22.6 mmole) of silver fluoborate in one portion. After 2 minutes, the mixture is treated with 2.66 g. (24.8 l mmoles) of 2,6-lutidine. After stirring for 30 minutes at 0°-3° C. the mixture is stirred at ambient temperature for 45 minutes. Silver bromide is removed by filtration, and the filtrate is concentrated to a volume of 40 ml. The solution is treated with saturated sodium chloride solution and extracted with ether. The extract is washed successively with 0.5 N hydrochloric acid solution, water, and saturated sodium chloride solution; dried over magnesium sulfate; and concentrated. Partition chromatography of the residue on Celite gives an oil, λmax.MeOH =220 mμ (7450); νmax.=1715 (carbonyl groups) and 1095 cm-1 (methoxy group).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 5.30 g. of crude 4-bromo-2-(6-carboxyhexyl)cyclopent-2-en-1-one (Example 93) in 85 ml. of methanol at 0°-3° C. is added 4.40 g. (22.6 mmole) of silver fluoborate in one portion. After 2 minutes, the mixture is treated with 2.66 g. (24.8 mmoles) of 2,6-lutidine. After stirring for 30 minutes at 0°-3° C. the mixture is stirred at ambient temperature for 45 minutes. Silver bromide is removed by filtration, and the filtrate is concentrated to a volume of 40 ml. The solution is treated with saturated sodium chloride solution and extracted with ether. The extract is washed successively with 0.5N hydrochloric acid solution, water, and saturated sodium chloride solution; dried over magnesium sulfate; and concentrated. Partition chromatography of the residue on Celite gives an oil, λ maxMeOH. = 220 mμ (7450); ν max - 1715 (carbonyl groups) and 1095 cm-1 (methoxy group).
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